![molecular formula C19H18BrN3O B2670137 (2-bromophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034560-12-6](/img/structure/B2670137.png)
(2-bromophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Organic Electroluminescent Device Materials
The imidazo[2,1-b]oxazole framework, which is similar to the structure of the given compound, is relevant to the preparation of organic electroluminescent device materials . These materials are used in the production of light-emitting diodes (LEDs) and other electronic devices.
Kinase Inhibition
Compounds with a similar structure have shown activities such as p38 MAP kinase inhibition . Kinase inhibitors are important in the treatment of cancer and inflammatory diseases.
Androstane Receptor Agonism
Androstane receptor agonists are used in the treatment of a variety of conditions, including certain types of cancer and metabolic disorders .
RAFs-MEK1/2-ERK1/2 Signalling Pathway Inhibition
This pathway is involved in cell division and differentiation, and its inhibition can be useful in the treatment of certain types of cancer .
TGF-β Inhibition
TGF-β is a protein that controls proliferation, cellular differentiation, and other functions in most cells. Its inhibition can be beneficial in the treatment of certain diseases .
Antimicrobial Activity
Imidazole derivatives, which are structurally similar to the given compound, have shown a broad range of biological properties, including antimicrobial activity . They can be used in the development of new drugs to treat infectious diseases.
Anti-inflammatory Activity
Imidazole derivatives have also shown anti-inflammatory activity . They can be used in the treatment of conditions such as arthritis and other inflammatory diseases.
Antitumor Activity
Imidazole derivatives have demonstrated antitumor activity . They can be used in the development of new anticancer drugs.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2-bromophenyl)-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O/c1-13-21-17-8-4-5-9-18(17)23(13)14-10-11-22(12-14)19(24)15-6-2-3-7-16(15)20/h2-9,14H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBGSRNGVZORBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-bromophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。